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Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a critical enzyme that catalyzes the final,

committed step in triglyceride synthesis.[1][2][3] As a key regulator of lipid metabolism, DGAT1

has been an attractive therapeutic target for metabolic disorders such as obesity, type 2

diabetes, and hyperlipidemia.[4][5][6] Pharmaceutical research has produced numerous potent

and selective small molecule inhibitors of DGAT1. This guide provides a comparative analysis

of prominent DGAT1 inhibitors, summarizing their performance with supporting experimental

data and methodologies.

Quantitative Comparison of DGAT1 Inhibitors
The following table summarizes the key characteristics of several well-documented small

molecule DGAT1 inhibitors, focusing on their potency, selectivity, and primary outcomes in

preclinical or clinical settings.
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Compound
Name

Potency (IC50) Selectivity
Key In Vivo /
Clinical
Outcomes

Clinical
Development
Status

Pradigastat

(LCQ908)
157 nM[7]

Selective for

DGAT1.[8]

In patients with

familial

chylomicronemia

syndrome (FCS),

40 mg/day

reduced fasting

triglycerides by

70%.[9]

Generally well-

tolerated in the

FCS patient

cohort with mild,

transient GI

adverse events.

[9]

Phase II trials

completed for

FCS and

constipation.[10]

Development for

other indications

like obesity and

hepatitis C was

discontinued.[10]

AZD7687

Data not

specified.

Described as a

potent and

selective DGAT1

inhibitor.[11][12]

Selective for

DGAT1.[11]

Markedly

reduced

postprandial

triglyceride

excursion (>75%

at doses ≥5 mg)

in healthy

subjects,

providing proof-

of-mechanism.

[13]

Development

was halted due

to a narrow

therapeutic

window caused

by severe, dose-

limiting

gastrointestinal

side effects

(diarrhea,

nausea,

vomiting).[11][12]

PF-04620110 19 nM (human

DGAT1)[5][14]

Highly selective

(>100-fold)

against DGAT2,

ACAT1, and a

broad panel of

other enzymes

Demonstrated

dose-dependent

reduction of

plasma

triglycerides in

rodent lipid

Advanced to

human clinical

trials.[5][14]

Used as a tool

compound in
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and receptors.

[14]

challenge

models.[5][15]

Increased

postprandial

GLP-1 levels in

mice.[15]

preclinical

studies.[16]

T-863
49 nM (human

DGAT1)[2]

Potent inhibitor

of human and

mouse DGAT1;

no inhibitory

activity against

DGAT2, MGAT2,

or MGAT3 at

concentrations

up to 10 μM.[2]

In diet-induced

obese mice, oral

administration for

2 weeks caused

weight loss,

reduced serum

and liver

triglycerides, and

improved insulin

sensitivity.[2][17]

Preclinical tool

compound.

DGAT1 Signaling Pathway and Inhibition
The primary role of DGAT1 is the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to

form triacylglycerol (TAG). This reaction occurs on the membrane of the endoplasmic reticulum.

Small molecule inhibitors typically target the active site of the DGAT1 enzyme, preventing one

or both substrates from binding.
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Figure 1: Mechanism of DGAT1 inhibition.

Key Experimental Protocols
The evaluation of DGAT1 inhibitors relies on standardized in vitro and in vivo assays to

determine potency, selectivity, and physiological effects on lipid metabolism.

In Vitro DGAT1 Enzyme Activity Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGAT1 in a

cell-free system, typically using microsomal fractions from cells overexpressing the enzyme.

Objective: To determine the IC50 value of a test compound against DGAT1.

Methodology:

Enzyme Source: Microsomes are prepared from insect cells (e.g., Sf9) or human cell lines

(e.g., HEK293) engineered to overexpress human DGAT1.[2]
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Reaction Mixture: The cell lysates or microsomes are incubated in a reaction buffer

containing the substrates.[18] A common mixture includes:

Buffer (e.g., Tris-HCl)[18]

Substrate 1: 1,2-dioleoyl-sn-glycerol (DAG)[18]

Substrate 2: A radiolabeled fatty acyl-CoA, such as [14C]-oleoyl-CoA, as a tracer.[18]

The test inhibitor at various concentrations.

DGAT2 Inhibition: To ensure specificity for DGAT1 activity, a selective DGAT2 inhibitor (e.g.,

PF-06424439) is often added to the mixture to block any potential off-target activity.[18][19]

Incubation: The reaction is initiated and allowed to proceed at 37°C for a set time, typically

15-30 minutes.[18]

Lipid Extraction: The reaction is quenched by adding a chloroform/methanol solvent mixture

to extract the lipids.[18]

Separation and Quantification: The extracted lipids are separated using thin-layer

chromatography (TLC).[2][18] The TLC plate resolves the different lipid species (e.g., TAG,

DAG, fatty acids).

Analysis: The radioactivity of the band corresponding to triacylglycerol (TAG) is quantified

using a phosphor imager.[18] The activity is normalized to the amount of DGAT1 protein, and

IC50 curves are generated by plotting the percent inhibition against the log concentration of

the inhibitor.

Alternative methods exist, such as fluorescence-based assays using fluorescently labeled acyl-

CoA substrates, which can be adapted for high-throughput screening.[2][20][21]

In Vivo Oral Fat Tolerance Test (OFTT)
The OFTT (also known as the Oral Lipid Tolerance Test or OLTT) is a crucial in vivo experiment

in rodents to assess how a DGAT1 inhibitor affects the absorption and processing of dietary

fats, measured by the level of triglycerides in the blood after a fat challenge.[22][23]
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Objective: To evaluate the effect of a DGAT1 inhibitor on postprandial (after-meal)

hypertriglyceridemia.

Methodology:

Animal Model: C57BL/6 mice are commonly used.[2][15][24]

Fasting: Animals are fasted for a period of 3-12 hours to establish a baseline triglyceride

level.[15][22]

Compound Administration: The test inhibitor (e.g., PF-04620110) or vehicle control is

administered orally via gavage.[2][15]

Lipid Challenge: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a bolus

of a high-fat substance, typically corn oil or olive oil, is administered by oral gavage.[2][15]

Blood Sampling: Blood samples are collected at multiple time points after the lipid challenge

(e.g., 0, 1, 2, 4, 6, 8 hours).[2][15]

Triglyceride Measurement: Plasma or serum is isolated from the blood samples, and

triglyceride concentrations are measured.

Analysis: The results are plotted as triglyceride concentration versus time. The efficacy of the

inhibitor is determined by its ability to blunt or delay the rise in postprandial triglycerides

compared to the vehicle-treated group. The area under the curve (AUC) is often calculated to

quantify the total triglyceride excursion.[15]

Typical Preclinical Workflow for DGAT1 Inhibitor
Evaluation
The discovery and validation of a DGAT1 inhibitor follows a structured workflow, progressing

from initial screening to in vivo efficacy models.
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Figure 2: Preclinical drug discovery workflow.

Conclusion
Small molecule DGAT1 inhibitors have demonstrated clear and consistent proof-of-mechanism,

potently reducing the synthesis of triglycerides and lowering postprandial hypertriglyceridemia

in both preclinical models and human subjects.[13][25] However, the therapeutic development
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of these agents for broad metabolic diseases like obesity and type 2 diabetes has been

consistently challenged by a narrow therapeutic window. The primary obstacle is the high

incidence of mechanism-based gastrointestinal adverse events, including diarrhea, nausea,

and vomiting, which are often severe and dose-limiting.[11][12][25] This on-target toxicity has

led to the discontinuation of several clinical programs.[12]

Despite these challenges, research into DGAT1 inhibition continues, with a focus on indications

where the risk-benefit profile may be more favorable, such as the orphan disease familial

chylomicronemia syndrome, or through the development of inhibitors with different

pharmacokinetic properties that might improve gastrointestinal tolerability.[9][25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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